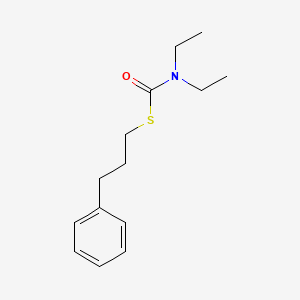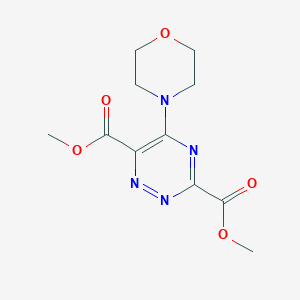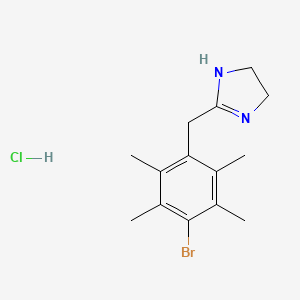
2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride is a synthetic organic compound that belongs to the imidazoline class of chemicals Imidazolines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride typically involves the following steps:
Bromination: The starting material, 2,3,5,6-tetramethylbenzyl, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. This step introduces a bromine atom at the para position of the benzyl group.
Imidazoline Formation: The brominated benzyl compound is then reacted with imidazole under basic conditions to form the imidazoline ring. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the cyclization reaction.
Hydrochloride Formation: The final step involves the conversion of the imidazoline compound to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the imidazoline ring can lead to the formation of imidazolidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of hydroxyl or carbonyl-substituted derivatives.
Reduction: Formation of imidazolidine derivatives.
Applications De Recherche Scientifique
2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated benzyl group and imidazoline ring can interact with active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride
- 2-(4-Fluoro-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride
- 2-(4-Methyl-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride
Uniqueness
2-(4-Bromo-2,3,5,6-tetramethylbenzyl)imidazoline hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The multiple methyl substitutions also contribute to its distinct chemical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
72649-97-9 |
|---|---|
Formule moléculaire |
C14H20BrClN2 |
Poids moléculaire |
331.68 g/mol |
Nom IUPAC |
2-[(4-bromo-2,3,5,6-tetramethylphenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H19BrN2.ClH/c1-8-10(3)14(15)11(4)9(2)12(8)7-13-16-5-6-17-13;/h5-7H2,1-4H3,(H,16,17);1H |
Clé InChI |
PCZVEQQPUIGWCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1CC2=NCCN2)C)C)Br)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


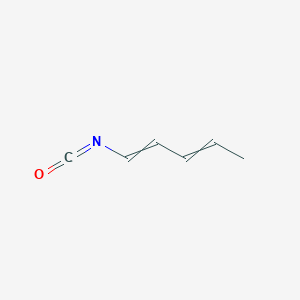
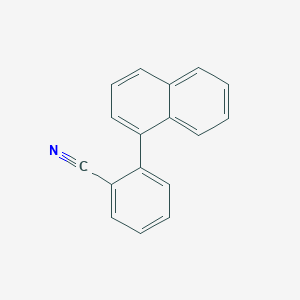
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)

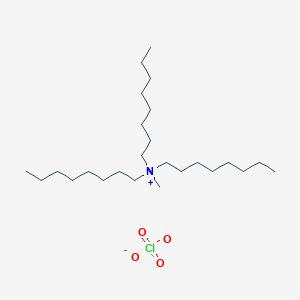
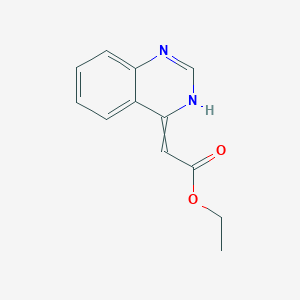
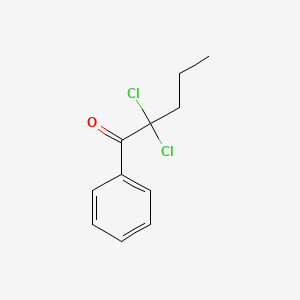
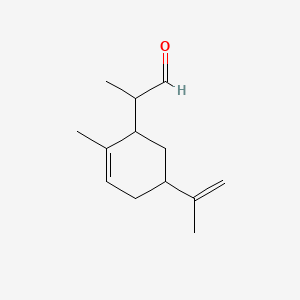
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)
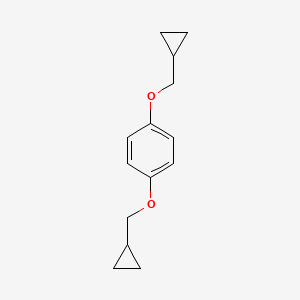
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)

